molecular formula C17H15N5O3 B2891445 2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1325687-73-7

2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2891445
CAS No.: 1325687-73-7
M. Wt: 337.339
InChI Key: SCVVXRLFGZGETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a phenoxy group attached to an azetidine ring, which is further substituted with a pyrazinyl-1,2,4-oxadiazole moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

  • Formation of the Azetidine Ring: : This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Phenoxy Group: : This step often involves nucleophilic substitution reactions.

  • Attachment of the Pyrazinyl-1,2,4-oxadiazole Moiety: : This can be done through a series of reactions, including diazotization and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand or inhibitor in biological studies.

  • Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

When compared to similar compounds, 2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone stands out due to its unique structural features. Similar compounds may include other azetidine derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific combination of the phenoxy group, azetidine ring, and pyrazinyl-1,2,4-oxadiazole moiety.

List of Similar Compounds

  • Azetidine derivatives

  • Pyrazinyl-1,2,4-oxadiazole derivatives

  • Phenoxy-containing compounds

Properties

IUPAC Name

2-phenoxy-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15(11-24-13-4-2-1-3-5-13)22-9-12(10-22)17-20-16(21-25-17)14-8-18-6-7-19-14/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVVXRLFGZGETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.